N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a chlorine atom and a sulfonamide group, which is further linked to an aminoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of solvents like dichloromethane and catalysts to facilitate the reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, but with different functional groups and applications.
N-(2-aminoethyl)piperazine: Shares the aminoethyl group but has a piperazine ring instead of a thiophene ring.
Uniqueness
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring, chlorine atom, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C6H9ClN2O2S2 |
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Molecular Weight |
240.7 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9ClN2O2S2/c7-5-1-2-6(12-5)13(10,11)9-4-3-8/h1-2,9H,3-4,8H2 |
InChI Key |
DGZXAKHMISTQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCN |
Origin of Product |
United States |
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